Cas no 946253-02-7 (5-(diphenylmethyl)amino-1,3-dimethyl-1H,2H,3H,4H-pyrido2,3-dpyrimidine-2,4-dione)

5-(diphenylmethyl)amino-1,3-dimethyl-1H,2H,3H,4H-pyrido2,3-dpyrimidine-2,4-dione 化学的及び物理的性質
名前と識別子
-
- 5-(diphenylmethyl)amino-1,3-dimethyl-1H,2H,3H,4H-pyrido2,3-dpyrimidine-2,4-dione
- 5-(benzhydrylamino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione
- 5-(benzhydrylamino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione
- 946253-02-7
- AKOS024649447
- F2455-0529
-
- インチ: 1S/C22H20N4O2/c1-25-20-18(21(27)26(2)22(25)28)17(13-14-23-20)24-19(15-9-5-3-6-10-15)16-11-7-4-8-12-16/h3-14,19H,1-2H3,(H,23,24)
- InChIKey: JNUPIMUFAAEBRQ-UHFFFAOYSA-N
- ほほえんだ: C1(=O)N(C)C(=O)C2=C(NC(C3=CC=CC=C3)C3=CC=CC=C3)C=CN=C2N1C
計算された属性
- せいみつぶんしりょう: 372.15862589g/mol
- どういたいしつりょう: 372.15862589g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 28
- 回転可能化学結合数: 4
- 複雑さ: 553
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 65.5Ų
- 疎水性パラメータ計算基準値(XlogP): 3.8
5-(diphenylmethyl)amino-1,3-dimethyl-1H,2H,3H,4H-pyrido2,3-dpyrimidine-2,4-dione 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F2455-0529-25mg |
5-[(diphenylmethyl)amino]-1,3-dimethyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione |
946253-02-7 | 90%+ | 25mg |
$109.0 | 2023-05-16 | |
Life Chemicals | F2455-0529-75mg |
5-[(diphenylmethyl)amino]-1,3-dimethyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione |
946253-02-7 | 90%+ | 75mg |
$208.0 | 2023-05-16 | |
Life Chemicals | F2455-0529-20mg |
5-[(diphenylmethyl)amino]-1,3-dimethyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione |
946253-02-7 | 90%+ | 20mg |
$99.0 | 2023-05-16 | |
Life Chemicals | F2455-0529-5mg |
5-[(diphenylmethyl)amino]-1,3-dimethyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione |
946253-02-7 | 90%+ | 5mg |
$69.0 | 2023-05-16 | |
Life Chemicals | F2455-0529-40mg |
5-[(diphenylmethyl)amino]-1,3-dimethyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione |
946253-02-7 | 90%+ | 40mg |
$140.0 | 2023-05-16 | |
Life Chemicals | F2455-0529-2μmol |
5-[(diphenylmethyl)amino]-1,3-dimethyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione |
946253-02-7 | 90%+ | 2μl |
$57.0 | 2023-05-16 | |
Life Chemicals | F2455-0529-10mg |
5-[(diphenylmethyl)amino]-1,3-dimethyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione |
946253-02-7 | 90%+ | 10mg |
$79.0 | 2023-05-16 | |
Life Chemicals | F2455-0529-10μmol |
5-[(diphenylmethyl)amino]-1,3-dimethyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione |
946253-02-7 | 90%+ | 10μl |
$69.0 | 2023-05-16 | |
Life Chemicals | F2455-0529-15mg |
5-[(diphenylmethyl)amino]-1,3-dimethyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione |
946253-02-7 | 90%+ | 15mg |
$89.0 | 2023-05-16 | |
Life Chemicals | F2455-0529-4mg |
5-[(diphenylmethyl)amino]-1,3-dimethyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione |
946253-02-7 | 90%+ | 4mg |
$66.0 | 2023-05-16 |
5-(diphenylmethyl)amino-1,3-dimethyl-1H,2H,3H,4H-pyrido2,3-dpyrimidine-2,4-dione 関連文献
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Sudeshna Chaudhari,Dhrubajyoti Bhattacharjya,Jong-Sung Yu RSC Adv., 2013,3, 25120-25128
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Mingguang Ren,Qingyu Xu,Shoujuan Wang,Lu Liu,Fangong Kong Chem. Commun., 2020,56, 13351-13354
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
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Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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Paola Calcagnile,Tommaso Dattoma,Elisa Scarpa,Antonio Qualtieri,Laura Blasi,Francesco Rizzi RSC Adv., 2017,7, 15964-15970
5-(diphenylmethyl)amino-1,3-dimethyl-1H,2H,3H,4H-pyrido2,3-dpyrimidine-2,4-dioneに関する追加情報
5-(Diphenylmethyl)Amino-1,3-Dimethyl-1H,2H,3H,4H-Pyrido[2,3-D]Pyrimidine-2,4-Dione: A Comprehensive Overview
The compound with CAS No. 946253-02-7, commonly referred to as 5-(diphenylmethyl)amino-1,3-dimethyl-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione, has garnered significant attention in the field of organic chemistry and pharmacology due to its unique structural features and potential bioactive properties. This compound belongs to the class of pyridopyrimidinediones, which are known for their diverse applications in drug discovery and materials science.
Pyrido[2,3-d]pyrimidine derivatives have been extensively studied for their ability to modulate various biological pathways. The presence of the diphenylmethylamino group in this compound introduces steric and electronic effects that can influence its interactions with biological targets. Recent studies have highlighted the potential of such derivatives as inhibitors of kinase enzymes, which are crucial in signaling pathways associated with cancer and inflammatory diseases.
The synthesis of 5-(diphenylmethyl)amino-1,3-dimethyl-pyrido[2,3-d]pyrimidine-2,4-dione involves a multi-step process that typically includes nucleophilic aromatic substitution and condensation reactions. The methyl groups at positions 1 and 3 contribute to the compound's stability and solubility properties. Researchers have optimized these synthetic routes to enhance yield and purity, making this compound more accessible for preclinical studies.
Recent advancements in computational chemistry have enabled detailed studies of the molecular interactions of this compound. For instance, molecular docking studies have revealed that the diphenylmethylamino group plays a pivotal role in binding to ATP pockets of protein kinases. This insight has guided further modifications to improve binding affinity and selectivity.
In terms of biological activity, this compound has shown promising results in vitro assays targeting key enzymes such as cyclin-dependent kinases (CDKs) and mitogen-activated protein kinases (MAPKs). These findings suggest its potential as a lead compound for developing anti-cancer therapies. Additionally, its pyrido[2,3-d]pyrimidine core has been implicated in modulating other therapeutic targets such as histone deacetylases (HDACs), further broadening its application scope.
From a materials science perspective, the pyrido[2,3-d]pyrimidine framework exhibits interesting photophysical properties. Studies have demonstrated that this compound can serve as a building block for constructing advanced materials with applications in optoelectronics. Its ability to form stable charge-transfer complexes makes it a candidate for use in organic light-emitting diodes (OLEDs) and sensors.
The integration of experimental and computational approaches has significantly advanced our understanding of 5-(diphenylmethyl)amino-1,3-dimethyl-pyrido[2,3-d]pyrimidine-2,4-dione. Future research is expected to focus on optimizing its pharmacokinetic properties and exploring its efficacy in animal models. Collaborative efforts between chemists and biologists will be crucial in unlocking its full potential across multiple therapeutic areas.
In conclusion,5-(diphenylmethyl)amino-1,3-dimethyl-pyrido[2,, d]pyrimidine- dione represents a versatile scaffold with promising applications in drug discovery and materials science. As research continues to uncover its multifaceted properties, this compound is poised to make significant contributions to both academic and industrial advancements.
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